GSK591 has emerged as a valuable tool compound in preclinical research to investigate the biological roles of PRMT5 and explore its therapeutic potential in various disease models. Studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines, including lung cancer [, , ], colorectal cancer [, ], glioblastoma [, , , ], neuroblastoma [], and acute myeloid leukemia [].
EPZ015866 was developed through a collaboration between pharmaceutical researchers and academic institutions, focusing on the inhibition of PRMT5. The compound emerged from a series of structure-activity relationship studies aimed at optimizing the efficacy and selectivity of PRMT5 inhibitors. It is derived from earlier compounds that exhibited less desirable pharmacokinetic properties.
EPZ015866 is classified as a small molecule inhibitor. It specifically targets the catalytic activity of PRMT5, which is crucial for the methylation of histones and non-histone proteins, thereby influencing various cellular processes including proliferation and apoptosis.
The synthesis of EPZ015866 involves multiple steps that begin with the formation of key intermediates. The process typically includes:
The synthetic route includes careful control of reaction conditions (temperature, time, and concentration) to optimize yield and minimize by-products. Analytical techniques like high-performance liquid chromatography (HPLC) are employed during synthesis to monitor progress and purity.
EPZ015866 has a complex molecular structure characterized by multiple aromatic rings and functional groups that facilitate its interaction with PRMT5. The specific arrangement allows for effective binding within the enzyme's active site.
EPZ015866 primarily acts by inhibiting PRMT5's enzymatic activity, which leads to decreased methylation of target proteins. This inhibition can trigger downstream effects such as alterations in gene expression profiles and modulation of apoptotic pathways.
The compound's effectiveness is often evaluated using biochemical assays that measure PRMT5 activity in vitro, assessing changes in methylation status of histone substrates following treatment with varying concentrations of EPZ015866.
EPZ015866 inhibits PRMT5 by binding to its substrate-binding pocket, preventing the enzyme from methylating arginine residues on histones and other proteins. This action disrupts normal cellular signaling pathways that are critical for cell survival and proliferation.
Studies have shown that treatment with EPZ015866 leads to increased levels of unmethylated histones, which correlates with enhanced expression of pro-apoptotic genes and reduced proliferation in cancer cell lines.
EPZ015866 has significant potential in cancer research due to its ability to modulate epigenetic regulation through PRMT5 inhibition. It is being investigated for:
EPZ015866 (developmental code GSK591 or GSK3203591) is a small molecule inhibitor with the chemical name 2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-hydroxypropyl]-4-pyridinecarboxamide. Its molecular formula is C22H28N4O2, corresponding to a molecular weight of 380.48 g/mol [1] [3]. The compound features a chiral centre in its propyl linker, with the (S)-enantiomer demonstrating optimal binding affinity. X-ray crystallography studies (PDB ID: 5C9Z) reveal that EPZ015866 occupies the S-adenosylmethionine (SAM)-binding pocket of PRMT5 through critical interactions: the pyridine-carboxamide moiety forms hydrogen bonds with Glu444 and Trp421, while the cyclobutyl group engages in hydrophobic interactions with Tyr324 and Phe327. The dihydroisoquinoline ring extends toward solvent-exposed regions, enhancing complex stability [6].
Table 1: Structural and Physicochemical Properties of EPZ015866
Property | Value |
---|---|
IUPAC Name | 2-(Cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-hydroxypropyl]-4-pyridinecarboxamide |
Molecular Formula | C22H28N4O2 |
Molecular Weight | 380.48 g/mol |
CAS Number | 1616391-87-7 (free base) |
2320953-89-5 (dihydrochloride) | |
Chiral Centres | 1 (S-configuration) |
Aqueous Solubility | <1 mg/mL in water |
Solubility in DMSO | 76 mg/mL (199.74 mM) |
EPZ015866 functions as a potent and selective inhibitor of the protein arginine methyltransferase 5 (PRMT5) in complex with its regulatory subunit MEP50 (methylosome protein 50). Biochemical assays demonstrate an IC50 of 4 nM against the PRMT5/MEP50 complex, with significant selectivity over other methyltransferases (including PRMT1, PRMT4, PRMT6, and PRMT8) at concentrations up to 50 μM [1] [10]. The compound competes with the methyl donor SAM, locking PRMT5 in an inactive conformation that prevents histone substrate recognition. Cellular efficacy is evidenced by dose-dependent reduction of symmetric dimethylarginine (SDMA) marks on canonical PRMT5 substrates:
As an epigenetic modulator, EPZ015866 exerts profound effects on chromatin remodelling and gene expression networks. PRMT5 catalyzes symmetric dimethylation of arginine residues on histone tails (notably H3R8me2s and H4R3me2s), which serve as docking sites for transcriptional repressors like DNMT3A and HP1α [9]. EPZ015866 treatment reduces these repressive marks, leading to:
EPZ015866 emerged from structure-activity relationship (SAR) optimization of early compounds like EPZ015666 (GSK3235025). Key differentiators include:
Table 2: Comparative Analysis of PRMT5 Inhibitors
Property | EPZ015866 (GSK591) | EPZ015666 |
---|---|---|
PRMT5 IC50 | 4 nM | 22 nM |
Selectivity Profile | >10,000-fold over other PRMTs | ~500-fold over PRMT4 |
Cell Permeability | Enhanced logP (2.31 vs. 1.85) | Moderate |
Metabolic Stability | Improved t1/2 in microsomes | Higher clearance |
In Vivo Efficacy | Robust tumor regression in xenografts | Modest activity |
EPZ015866’s cyclobutylamino group and chiral linker confer superior target occupancy and pharmacokinetic properties relative to EPZ015666 [6]. Unlike covalent inhibitors (e.g., GSK3326595), EPZ015866 operates through reversible SAM competition, reducing off-target risks. Among clinical-stage inhibitors, it remains a premier chemical probe for preclinical target validation due to its >500-fold selectivity over 30+ methyltransferases and well-characterized cellular on-target effects [5] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7